4-(2,2,2-Trifluoroethoxy)quinazoline
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Overview
Description
4-(2,2,2-Trifluoroethoxy)quinazoline is a chemical compound with the molecular formula C10H7F3N2O. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a quinazoline core substituted with a trifluoroethoxy group at the 4-position, which imparts unique chemical and biological properties.
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)quinazoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
Target of Action
Quinazoline derivatives have been known to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives have been reported to influence a variety of biochemical pathways, often related to their specific targets .
Safety and Hazards
The safety data sheet for 4-(2,2,2-Trifluoroethoxy)quinazoline indicates that it may be toxic if swallowed and may cause skin and eye irritation . It may also cause an allergic skin reaction and respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment .
Future Directions
The future directions for 4-(2,2,2-Trifluoroethoxy)quinazoline could involve further exploration of its potential as a therapeutic agent, given its inhibitory action on VEGFR and PDGFR. Additionally, the development of green and sustainable chemistry protocols for its synthesis could be another area of focus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)quinazoline typically involves the reaction of quinazoline derivatives with 2,2,2-trifluoroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethoxy)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce quinazoline derivatives with reduced functional groups .
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)5-16-9-7-3-1-2-4-8(7)14-6-15-9/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWMUMKUDZMJFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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